

# 3-Chloro-4-cyclopropoxy pyridine molecular weight and formula

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## Compound of Interest

Compound Name: 3-Chloro-4-cyclopropoxy pyridine

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An In-Depth Technical Guide to **3-Chloro-4-cyclopropoxy pyridine**: A Key Intermediate for Drug Discovery

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-cyclopropoxy pyridine**, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, discuss logical and efficient synthetic pathways, and examine its potential applications as a core scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

## Introduction: The Strategic Value of Chlorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl

ring. The strategic incorporation of halogen atoms, particularly chlorine, into such scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Chlorine substitution can influence acidity, lipophilicity, and metabolic stability, and can introduce a vector for further chemical modification.[3]

**3-Chloro-4-cyclopropoxy pyridine** combines the benefits of the chlorinated pyridine core with a cyclopropoxy moiety. The cyclopropyl group is a valuable "lipophilic hydrogen bond donor" and often confers metabolic stability and desirable conformational rigidity. This unique combination of a chloro-substituent at the 3-position and a cyclopropoxy group at the 4-position makes this molecule a highly attractive starting material for creating diverse chemical libraries for screening and lead optimization. Its confirmed existence as a synthetic intermediate is evidenced by the commercial availability of derivatives such as (3-Chloro-4-cyclopropoxy pyridin-2-yl)methanamine.[4]

## Physicochemical Properties

The fundamental properties of **3-Chloro-4-cyclopropoxy pyridine** are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO	Deduced
Molecular Weight	169.61 g/mol	Calculated
Appearance	Expected to be a liquid or low-melting solid	Analogy to[5]
Boiling Point	Estimated >200 °C at 760 mmHg	Prediction
LogP (octanol/water)	Estimated 2.1-2.5	Prediction
SMILES	C1COC2=C(C=NC=C2)Cl	Deduced
InChI Key	(Predicted)	Prediction

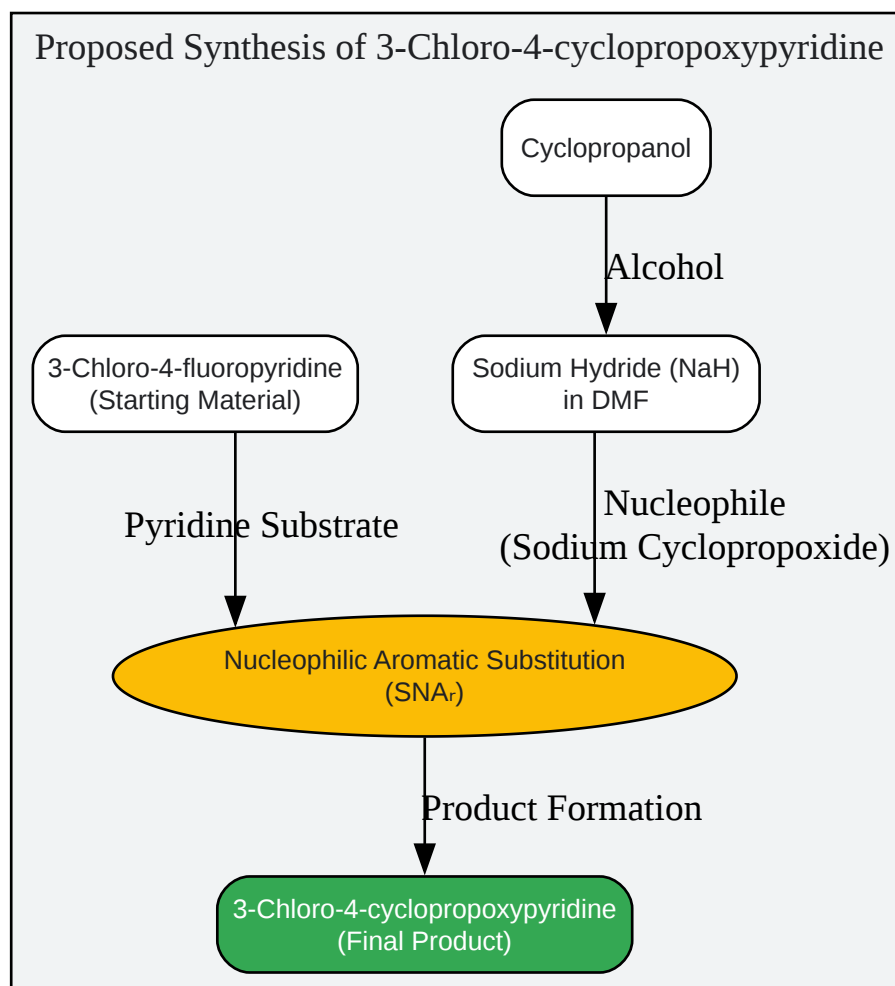
## Synthesis and Reactivity: A Proposed Pathway

A specific, published synthesis for **3-Chloro-4-cyclopropoxypyridine** is not readily available in the literature. However, a logical and efficient synthetic route can be designed based on established pyridine chemistry. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through two key transformations: nucleophilic aromatic substitution to introduce the cyclopropoxy group, followed by a directed chlorination.

## Proposed Synthetic Workflow

A plausible and efficient route starts from 3-chloro-4-nitropyridine. The highly activated 4-position is susceptible to nucleophilic substitution by the cyclopropoxide anion, followed by reduction of the nitro group and a Sandmeyer reaction for chlorination, though a more direct route would be preferable. A more direct and likely higher-yielding approach involves the nucleophilic aromatic substitution of a leaving group at the 4-position of a pre-chlorinated pyridine.

Let's consider a highly plausible route starting from 3-chloro-4-fluoropyridine. The fluorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution ( $S_NAr$ ).



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*Proposed synthetic workflow for 3-Chloro-4-cyclopropoxyppyridine.*

## Experimental Protocol (Conceptual)

This protocol is a conceptual guide based on standard procedures for SNA<sub>r</sub> reactions on pyridines.

Objective: To synthesize **3-Chloro-4-cyclopropoxyppyridine** via nucleophilic aromatic substitution.

Materials:

- 3-Chloro-4-fluoropyridine

- Cyclopropanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- **Nucleophile Generation:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise with stirring.
- **Slowly add cyclopropanol (1.1 equivalents) dropwise to the suspension. Causality:** This deprotonates the cyclopropanol to form the more potent sodium cyclopropoxide nucleophile. Hydrogen gas is evolved, requiring proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes.
- **Substitution Reaction:** To the freshly prepared sodium cyclopropoxide solution, add a solution of 3-chloro-4-fluoropyridine (1.0 equivalent) in a small amount of anhydrous DMF dropwise.
- **Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be gently heated (e.g., to 60-80 °C) to drive it to completion. Monitor the reaction progress by TLC or LC-MS. Causality:** Heating provides the necessary activation energy for the substitution of the fluoride atom.
- **Workup and Purification:** Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH<sub>4</sub>Cl.

- Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
- Extract the aqueous layer two more times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **3-Chloro-4-cyclopropoxy pyridine**.

Trustworthiness: This protocol is based on a fundamental and highly reliable reaction in heterocyclic chemistry. The use of an inert atmosphere and anhydrous conditions is critical for the successful generation of the alkoxide nucleophile. The workup procedure is standard for removing the DMF solvent and isolating the organic product.

## Applications in Medicinal Chemistry and Drug Discovery

**3-Chloro-4-cyclopropoxy pyridine** is a valuable building block for several reasons:

- Vector for Diversification: The chlorine atom at the 3-position can be replaced via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for rapid library synthesis.
- Modulation of Basicity: The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs or improving cell permeability.
- Metabolic Stability: The cyclopropoxy group is often more resistant to metabolic degradation (O-dealkylation) compared to larger or linear alkoxy groups, potentially improving the half-life of a drug candidate.
- Scaffold for Bioactive Molecules: This core is present in intermediates used for synthesizing complex molecules for pharmaceutical and agrochemical screening.<sup>[6]</sup> The pyridine nitrogen

acts as a key hydrogen bond acceptor, a feature leveraged in many enzyme inhibitors and receptor antagonists.

## Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for **3-Chloro-4-cyclopropoxypyridine**.

However, based on related chlorinated and fluorinated pyridines, the following precautions are advised.[7][8]

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors or dust. Wash hands thoroughly after handling.
- **Hazards:** Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.[9]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**3-Chloro-4-cyclopropoxypyridine** represents a strategically important intermediate for modern drug discovery. Its defined molecular structure and weight, combined with a versatile set of functional groups, provide a robust platform for the synthesis of novel chemical entities. The proposed synthetic route offers a reliable method for its preparation, enabling its broader use in medicinal chemistry programs. As the demand for novel, patentable chemical matter continues to grow, such functionalized heterocyclic building blocks will remain essential tools for the research scientist.

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